Ethyl 4-(pyrimidin-2-yl)thiophene-3-carboxylate
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Overview
Description
Ethyl 4-(pyrimidin-2-yl)thiophene-3-carboxylate is a heterocyclic compound that features a thiophene ring fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(pyrimidin-2-yl)thiophene-3-carboxylate typically involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or morpholine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(pyrimidin-2-yl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated reagents like bromine in dichloromethane.
Major Products Formed
Oxidation: Thiophene-3-carboxylic acid derivatives.
Reduction: Thiophene-3-carboxylate esters.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Ethyl 4-(pyrimidin-2-yl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of Ethyl 4-(pyrimidin-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylate derivatives
- Pyrimidine-4-carboxylate derivatives
- Thieno[3,2-d]pyrimidine derivatives
Uniqueness
Ethyl 4-(pyrimidin-2-yl)thiophene-3-carboxylate is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and material science .
Properties
Molecular Formula |
C11H10N2O2S |
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Molecular Weight |
234.28 g/mol |
IUPAC Name |
ethyl 4-pyrimidin-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)9-7-16-6-8(9)10-12-4-3-5-13-10/h3-7H,2H2,1H3 |
InChI Key |
HWLSYHSXRVWPQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC=C1C2=NC=CC=N2 |
Origin of Product |
United States |
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